2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a difluorophenyl group, which enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the triazole intermediate.
Reduction to Ethanol Derivative: The final step involves the reduction of the intermediate to yield the ethanol derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein. This leads to the modulation of biological pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: A similar compound with a ketone group instead of the triazole ring.
(S)-1-(2,4-Difluorophenyl)ethanol: A chiral compound with a similar difluorophenyl group but different stereochemistry and functional group.
Uniqueness
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the triazole ring and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The triazole ring enhances its stability and reactivity, while the difluorophenyl group improves its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
2-[1-(2,3-difluorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-2-1-3-9(10(8)12)15-6-7(4-5-16)13-14-15/h1-3,6,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBASBTSKYYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.